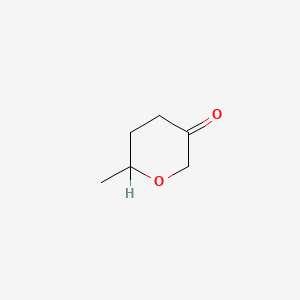
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2O·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride typically involves the reaction of 4-chloropyridine with isopropanol in the presence of a base to form 4-(propan-2-yloxy)pyridine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the pyridine ring. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(propan-2-yloxy)pyridin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is utilized in several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yloxy)pyridine
- 4-(propan-2-yloxy)pyridin-2-amine
- 4-(propan-2-yloxy)pyridin-3-amine
Uniqueness
4-(propan-2-yloxy)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
1773564-70-7 |
|---|---|
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
4-propan-2-yloxypyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(2)11-8-3-4-10-5-7(8)9;;/h3-6H,9H2,1-2H3;2*1H |
InChI Key |
FXSGIRPDGNCGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



